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Compound of Interest

Compound Name:
Ethyl 4-bromo-1H-pyrrolo[2,3-

B]pyridine-2-carboxylate

Cat. No.: B1461719 Get Quote

An In-Depth Technical Guide to Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A

Key Intermediate in Modern Drug Discovery

Executive Summary
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic building block of

significant interest in medicinal chemistry and drug development. It belongs to the 7-azaindole

class of compounds, which are recognized as "privileged scaffolds" due to their ability to mimic

the purine structure of ATP and interact with the hinge region of numerous protein kinases.[1][2]

This guide provides a comprehensive overview of the compound's chemical properties,

synthesis, reactivity, and strategic applications. We delve into the core functionalization

reactions—specifically palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-

couplings—that make this molecule a versatile starting point for generating diverse chemical

libraries. Detailed protocols, mechanistic insights, and the strategic rationale behind

experimental choices are provided to equip researchers and scientists with the knowledge to

effectively utilize this potent intermediate in their discovery programs.

Core Molecular Profile: The 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole, where a carbon

atom in the benzene ring is replaced by a nitrogen atom.[1] This substitution introduces unique

physicochemical properties, including altered hydrogen bonding capabilities, polarity, and

solubility, which are often advantageous in drug design.[1]
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The true power of the 7-azaindole scaffold lies in its function as a "hinge-binder." The pyridine

nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole proton (N1-H) serves as a

hydrogen bond donor. This arrangement allows for a bidentate hydrogen bonding interaction

with the backbone of a protein kinase's hinge region, a pattern that effectively mimics the

binding of the natural substrate, ATP.[2] This property has led to the development of numerous

kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[2] Ethyl 4-bromo-
1H-pyrrolo[2,3-b]pyridine-2-carboxylate serves as a pre-functionalized starting material,

poised for elaboration into novel, potent kinase inhibitors and other therapeutic agents.[3][4][5]

Physicochemical and Spectroscopic Properties
The compound is typically an off-white to light-colored solid, requiring storage under an inert

atmosphere at refrigerated temperatures (2-8°C) to ensure stability.[6][7]

Property Value Reference

CAS Number 942920-55-0 [6][8]

Molecular Formula C₁₀H₉BrN₂O₂ [6]

Molecular Weight 269.09 g/mol [6]

Appearance Off-white to light-colored solid [7]

Storage Inert atmosphere, 2-8°C [6]

Spectroscopic Analysis: While full spectral data should be acquired for each batch, the

expected characteristics are as follows:

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), distinct aromatic

protons on the pyrrolopyridine core, and a broad singlet for the pyrrole N-H proton.

¹³C NMR: Resonances for the ethyl ester carbons, and distinct signals for the seven carbons

of the 7-azaindole core, with the bromine-substituted carbon appearing at a characteristic

chemical shift.

IR Spectroscopy: Characteristic peaks for the N-H stretch (around 3100-3300 cm⁻¹), the

ester carbonyl (C=O) stretch (around 1700-1720 cm⁻¹), and C-Br vibrations.
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Mass Spectrometry: The molecular ion peak will exhibit a characteristic isotopic pattern for a

molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

Spectroscopic data for this compound is available for reference from various chemical suppliers

and databases.[9]

Synthesis and Purification
The 7-azaindole core of Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be

constructed through several established synthetic strategies. One common and effective

method is the Hemetsberger cyclization.[10] This approach involves the thermal decomposition

of an ethyl azidoacrylate derivative, which cyclizes to form the pyrrole ring fused to the pyridine

core.

Starting Materials

Step 1: Knoevenagel Condensation

Step 2: Hemetsberger Cyclization

6-Bromonicotinaldehyde

Ethyl 2-azido-3-(6-bromopyridin-3-yl)acrylate

NaOEt, EtOH
Sacrificial Electrophile

Ethyl Azidoacetate

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Toluene, Heat (Δ)
Nitrogen Extrusion

Click to download full resolution via product page

Caption: Synthetic workflow for Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate via

Hemetsberger cyclization.
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Detailed Synthesis Protocol (Illustrative)
This protocol is based on analogous procedures for constructing the 7-azaindole ring system.

[10]

Step 1: Knoevenagel Condensation

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0°C, add a solution of 6-

bromonicotinaldehyde (1.0 eq) and ethyl azidoacetate (1.1 eq) dropwise.

Stir the reaction mixture at 0°C for 2-4 hours, monitoring by TLC until the aldehyde is

consumed.

Quench the reaction by pouring it into ice-cold water.

Extract the product with ethyl acetate (3x).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude acrylate intermediate. This

intermediate is often used in the next step without further purification.

Step 2: Hemetsberger Cyclization

Dissolve the crude ethyl 2-azido-3-(6-bromopyridin-3-yl)acrylate from the previous step in a

high-boiling solvent such as toluene or xylene.

Heat the solution to reflux (typically 110-140°C) for 2-6 hours. Vigorous nitrogen evolution

will be observed.

Monitor the reaction by TLC for the disappearance of the starting material.

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl

acetate gradient) to afford the pure Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-
carboxylate.

Chemical Reactivity and Strategic Functionalization
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The synthetic utility of this compound stems from its two primary reactive sites: the C4-bromo

group and the C2-ethyl ester. The bromine atom is an excellent handle for palladium-catalyzed

cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and amino

substituents.

Palladium-Catalyzed C-C Bond Formation: Suzuki-
Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming

C(sp²)-C(sp²) bonds.[11] It enables the coupling of the 4-bromo-7-azaindole core with a vast

array of commercially available boronic acids and esters, providing rapid access to a diverse

library of C4-arylated or C4-heteroarylated analogs.

Note: The image placeholders above would be replaced with actual chemical structures in a

final document. Caption: General scheme for Suzuki-Miyaura cross-coupling at the C4 position.

Detailed Protocol: Suzuki-Miyaura Coupling

To a Schlenk tube, add Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq),

the desired arylboronic acid (1.5 eq), a palladium catalyst such as

Tetrakis(triphenylphosphine)palladium(0) (5 mol%), and a base like potassium carbonate

(2.0 eq).[12]

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

Heat the reaction mixture to 80-100°C and stir for 4-24 hours, monitoring progress by LC-MS

or TLC.

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

Separate the layers, and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.
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Purify the residue by silica gel chromatography to obtain the C4-arylated product.[13]

Causality Insight: The choice of a phosphine-ligated palladium catalyst is crucial for facilitating

the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The aqueous

base is required to activate the boronic acid for the transmetalation step. For nitrogen-rich

heterocyles, which can sometimes inhibit palladium catalysts, specialized precatalysts may

offer improved yields and reliability.[13]

Palladium-Catalyzed C-N Bond Formation: Buchwald-
Hartwig Amination
The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, coupling the 4-

bromo position with a wide variety of primary and secondary amines.[14] This reaction is

fundamental in medicinal chemistry for installing amine functionalities that can modulate

potency, selectivity, and pharmacokinetic properties. A key challenge with 7-azaindoles is the

presence of the acidic pyrrole N-H, which could potentially compete in N-arylation side

reactions. However, modern catalyst systems have been developed to provide high selectivity

for C-Br coupling.[15][16]

Note: The image placeholders above would be replaced with actual chemical structures in a

final document. Caption: General scheme for Buchwald-Hartwig amination at the C4 position.

Detailed Protocol: Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, charge a vial with the palladium precatalyst

(e.g., a biarylphosphine-based catalyst, 1-2 mol%), the appropriate ligand if not using a

precatalyst, and a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide

(LiHMDS) or sodium tert-butoxide (1.2-1.5 eq).[15][17]

Add a solution of Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in an

anhydrous solvent like THF or toluene.

Add the desired amine (1.2 eq).

Seal the vial and heat the reaction mixture (e.g., 60-100°C) until the starting material is

consumed, as monitored by LC-MS.
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Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract

with an organic solvent.

Wash the combined organic layers, dry, concentrate, and purify by chromatography.

Causality Insight: The use of sterically hindered biarylphosphine ligands (like RuPhos,

DavePhos, or XPhos) is critical.[17] These ligands promote the reductive elimination step,

which is often rate-limiting, and sterically disfavor coordination of the catalyst to the pyrrole

nitrogen, thereby enhancing selectivity for C-N coupling at the C4 position.[15] Strong bases

are necessary to deprotonate the amine for its entry into the catalytic cycle.

Derivatization of the C2-Ester
The ethyl ester at the C2 position provides a third handle for diversification. It can be readily

hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to

form a wide range of amides, a common functional group in pharmaceuticals.[18][19]

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Step 1: Saponification
(e.g., NaOH, MeOH/H₂O)

4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivative

Step 2: Amide Coupling
(e.g., T3P or EDC, Amine, Base)

Click to download full resolution via product page

Caption: Two-step workflow for converting the C2-ester to a C2-carboxamide.

Detailed Protocol: Saponification and Amide Coupling
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Saponification: Dissolve the starting ester (1.0 eq) in a mixture of methanol and water. Add

an excess of sodium hydroxide (e.g., 2-3 eq) and stir at room temperature or with gentle

heating until the reaction is complete (monitored by TLC/LC-MS).[18] Cool the mixture,

acidify with dilute HCl to pH ~3-4 to precipitate the carboxylic acid, and collect the solid by

filtration.

Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in a solvent like DMF or CH₂Cl₂,

add the desired amine (1.1 eq), a coupling agent like T3P (propylphosphonic anhydride) or

EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq), and a base

such as DIPEA (N,N-Diisopropylethylamine) (2.0 eq).[18] Stir at room temperature for 2-12

hours. Work up by diluting with water and extracting with an organic solvent. Purify by

chromatography.

Application in Drug Discovery
The strategic functionalization of Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
allows for the systematic exploration of structure-activity relationships (SAR). By varying the

substituents at the C2, C4, and N1 positions, researchers can optimize a compound's affinity

and selectivity for a specific biological target.

Kinase Hinge Region

7-Azaindole Core

X-NHY-C=O

N1-H

H-bond
(Donor)

N7

H-bond
(Acceptor)

Click to download full resolution via product page

Caption: Bidentate hydrogen bonding of the 7-azaindole core with a kinase hinge region.
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This core has been successfully incorporated into inhibitors for several important target

classes:

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The 7-azaindole scaffold is a key

feature in many potent FGFR inhibitors used in oncology.[3][5]

Phosphoinositide 3-kinase (PI3K) Inhibitors: Derivatives have shown potent activity against

PI3K, another critical cancer signaling pathway.[4]

Phosphodiesterase 4B (PDE4B) Inhibitors: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have

been developed as selective PDE4B inhibitors for treating central nervous system diseases.

[18][19]

Safety and Handling
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate should be handled with appropriate

personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The

compound is associated with the following hazard statements: H302 (Harmful if swallowed),

H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled),

and H335 (May cause respiratory irritation).[6] Work should be conducted in a well-ventilated

fume hood. Store the material in a tightly sealed container in a cool, dry place under an inert

atmosphere.[6] For complete safety information, consult the Material Safety Data Sheet

(MSDS).[20]

Conclusion
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is far more than a simple chemical

intermediate; it is a strategically designed building block that provides access to the privileged

7-azaindole scaffold. Its well-placed reactive handles—the C4-bromo group and the C2-ester—

allow for the rapid and systematic generation of diverse molecular architectures through robust

and reliable chemical transformations. The proven success of the 7-azaindole core in binding to

therapeutically relevant targets, particularly protein kinases, ensures that this compound will

remain a valuable tool for researchers and scientists dedicated to the discovery and

development of novel therapeutics.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00255
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g
https://pubs.acs.org/doi/10.1021/acsmedchemlett.7b00222
https://pmc.ncbi.nlm.nih.gov/articles/PMC7549101/
https://pubmed.ncbi.nlm.nih.gov/33062163/
https://www.benchchem.com/product/b1461719?utm_src=pdf-body
https://achmem.com/products/cat-no-amcsx03074
https://achmem.com/products/cat-no-amcsx03074
https://www.chemicalbook.com/msds/942920-55-0.htm
https://www.benchchem.com/product/b1461719?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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